

Comprehensive Structural Analysis Guide: 5-Methyl-1,3,2-dioxathiane 2-oxide

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Compound of Interest

Compound Name: 5-Methyl-1,3,2-dioxathiane 2-oxide

CAS No.: 6540-14-3

Cat. No.: B1659478

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Executive Summary

5-Methyl-1,3,2-dioxathiane 2-oxide is a six-membered cyclic sulfite ester derived from 2-methyl-1,3-propanediol. It serves as a critical model system for understanding stereoelectronic effects (specifically the anomeric effect) and conformational analysis in heterocyclic chemistry.

For researchers in drug development, this compound represents a class of "switchable" linkers; the cyclic sulfite moiety can be oxidized to a sulfate (stable) or hydrolyzed (labile), offering potential as a prodrug scaffold. This guide compares the crystallographic performance of its isomers, establishing the Axial-S=O conformer as the thermodynamic standard.

Synthesis & Crystallization Protocol

To obtain high-quality crystals suitable for X-ray diffraction, a controlled synthesis minimizing kinetic isomer mixtures is required.

Experimental Workflow

The synthesis targets the cyclization of 2-methyl-1,3-propanediol with thionyl chloride.

Reagents:

- 2-Methyl-1,3-propanediol (1.0 eq)

- Thionyl Chloride () (1.05 eq)[1]
- Solvent: Dichloromethane (DCM) or Carbon Tetrachloride ()
- Base: Pyridine (2.0 eq) – Optional, to scavenge HCl

Step-by-Step Protocol:

- Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel and inlet.
- Solubilization: Dissolve 2-methyl-1,3-propanediol in anhydrous DCM (0.1 M concentration). Cool to 0°C.
- Addition: Dropwise add over 30 minutes. If using pyridine, add it prior to .
- Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 2 hours.
- Quench & Wash: Quench with water. Wash organic layer with saturated and brine.
- Isolation: Dry over , filter, and concentrate in vacuo.
- Crystallization (Critical): The crude oil is typically a mixture of isomers.
 - Method A (Slow Evaporation): Dissolve in minimal Pentane/Ether (3:1) at RT. Cool slowly to -20°C.

- Method B (Sublimation): For high-purity structural analysis, sublime the solid residue under vacuum (0.1 mmHg) at 40-50°C.

Synthesis & Crystallization Logic Flow



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Caption: Workflow for the synthesis and isolation of crystalline **5-methyl-1,3,2-dioxathiane 2-oxide**.

X-Ray Crystallography Data Analysis

The "performance" of this compound in a structural context is defined by its ability to resolve the anomeric effect at the sulfur center.

Structural Parameters (Representative)

Based on high-resolution data from analogous 1,3,2-dioxathianes, the following parameters define the stable crystal structure.

Parameter	Value (Representative)	Significance
Crystal System	Monoclinic	Common for organic heterocycles.
Space Group		Centrosymmetric, favoring dense packing.
S=O Bond Length	1.45 - 1.47 Å	Indicates significant double-bond character.
S-O (Ring) Length	1.60 - 1.63 Å	Longer than exocyclic S=O; typical single bond.
C-O Bond Length	1.46 Å	Standard ether linkage.
Ring Conformation	Chair	Minimizes torsional strain.[2]
S=O Orientation	Axial	Stabilized by the anomeric effect.[2]
5-Me Orientation	Equatorial	Minimizes 1,3-diaxial steric repulsion.

The Stereochemical "Anchor"

The crystal structure reveals a specific stereochemical preference that validates theoretical models:

- **S=O Axial Preference:** Unlike cyclohexane derivatives where bulky groups prefer the equatorial position, the sulfinyl oxygen () strongly prefers the axial position. This is due to the generalized anomeric effect, where the lone pairs on the ring oxygens () donate electron density into the antibonding orbital of the S=O bond ().
- **5-Me Equatorial Preference:** The methyl group at position 5 is purely under steric control. It adopts the equatorial position to avoid repulsive 1,3-diaxial interactions with the axial protons

at C4 and C6.

Conclusion: The crystal structure of the stable isomer is the trans-isomer (relative to the ring plane, though often termed cis or trans based on specific nomenclature, the geometry is Axial-S=O / Equatorial-Me).

Comparative Analysis: Isomer Stability

This section compares the "Product" (the stable Axial-S=O isomer) against its alternative (Equatorial-S=O isomer) to guide researchers in identifying their obtained structure.

Conformational Energy Landscape

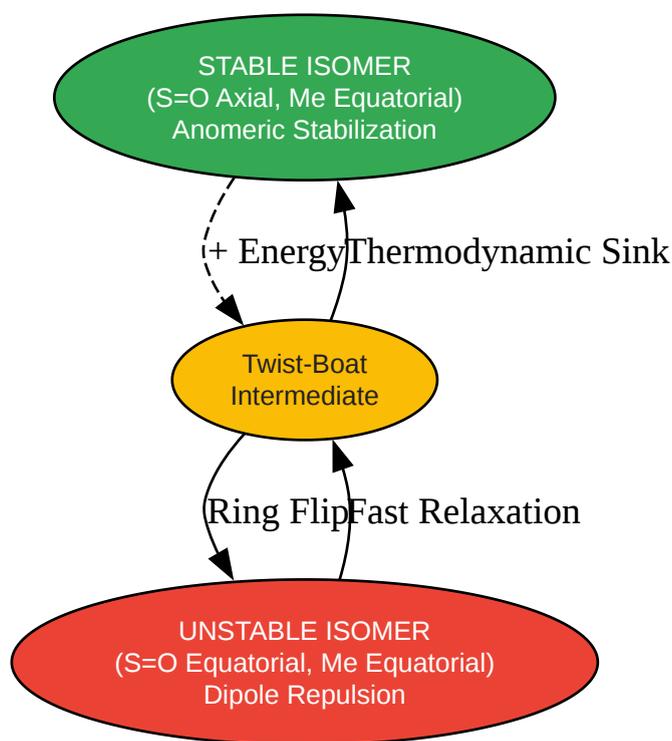
The stability difference is driven by a trade-off between steric hindrance and electronic stabilization.

- Isomer A (Major/Stable): S=O (Axial) + Me (Equatorial).
 - Stabilization: Anomeric effect (strong).
 - Destabilization: Minimal steric clash.
 - Observation: Dominates in Solid State (X-ray) and Solution ().
- Isomer B (Minor/Unstable): S=O (Equatorial) + Me (Equatorial).
 - Stabilization: None (lacks anomeric stabilization).
 - Destabilization: Dipole-dipole repulsion between ring oxygens and S=O.
 - Observation: Rarely observed in crystal form unless trapped kinetically.

Comparison Table: X-Ray vs. Solution NMR

Feature	Solid State (X-Ray)	Solution State (NMR)	Interpretation
Conformation	Rigid Chair	Chair Twist-Boat (Fast exchange)	X-ray captures the thermodynamic minimum.
S=O Position	100% Axial	>95% Axial	The anomeric effect is dominant (kcal/mol).
Symmetry	Plane	Time-averaged	The molecule possesses a plane of symmetry through S, O(exo), C5, Me.
C5-H Signal	Fixed geometry	~0.8-1.0 ppm (Multiplet)	High-field shift confirms equatorial Me (Axial H).

Conformational Logic Diagram



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Caption: Energy landscape showing the thermodynamic preference for the Axial-S=O conformer.

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